trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid monohydrate (CAS 125572-95-4), commonly referred to as trans-CDTA monohydrate, is a highly rigid, hexadentate polyaminocarboxylate chelating agent. Unlike the more flexible EDTA, the cyclohexane ring in trans-CDTA restricts the conformational freedom of the nitrogen donors, pre-organizing them for optimal octahedral metal coordination [1]. Procured primarily as a stable monohydrate to ensure precise stoichiometric weighing and predictable moisture content in analytical workflows, this compound serves as the benchmark for applications requiring ultra-high thermodynamic stability and kinetic inertness [2]. It is widely integrated into complexometric titrations, selective industrial metal extraction, and as a critical structural precursor for advanced contrast agents where premature metal dissociation would cause process failure.
Substituting trans-CDTA monohydrate with generic EDTA or the cis-CDTA isomer fundamentally compromises metal-complex stability and process selectivity. The trans-isomer's steric constraint forces the acetate arms into an ideal geometry for encapsulating metal ions, resulting in stability constants (log K) that are typically 1 to 3 orders of magnitude higher than those of EDTA [1]. If a buyer substitutes trans-CDTA with EDTA in phosphate-rich matrices, direct titration of calcium or magnesium fails due to precipitation, necessitating cumbersome back-titration workarounds [2]. Furthermore, substituting with the cis-isomer drastically reduces kinetic inertness due to steric hindrance, leading to rapid metal dissociation that is unacceptable in biomedical formulations or aggressive industrial masking applications [3].
Trans-CDTA exhibits significantly higher thermodynamic stability constants (log K) across a wide range of metal ions compared to the industry-standard EDTA. For instance, the stability constant for the Zirconium(IV) complex, Zr(CDTA)0, is log β101 = 29.6, whereas Zr(EDTA)0 is only 27.9 [1]. Similarly, trans-CDTA demonstrates a two orders of magnitude (100-fold) higher affinity for Calcium(II) ions than EDTA [2]. This thermodynamic advantage ensures that metals remain tightly sequestered even in highly competitive environments.
| Evidence Dimension | Zirconium(IV) and Calcium(II) Complex Stability Constants |
| Target Compound Data | Zr(IV) log β101 = 29.6 ± 0.2 |
| Comparator Or Baseline | EDTA (Zr(IV) log β101 = 27.9 ± 0.1) |
| Quantified Difference | 1.7 log units (approx. 50-fold higher stability for Zr); 100-fold higher affinity for Ca |
| Conditions | Aqueous solution, zero ionic strength (Zr) / standard titration conditions (Ca) |
Procuring trans-CDTA prevents metal ion leakage in demanding formulations and allows for accurate analytical quantification where EDTA complexes would prematurely dissociate.
The stereochemistry of the cyclohexane ring is critical for the kinetic inertness of the resulting metal complex. Studies on Manganese(II) complexes reveal that the dissociation half-life (t1/2) for [Mn(trans-CDTA)]2- is approximately 12 hours under near-physiological conditions. In stark contrast, the [Mn(cis-CDTA)]2- complex dissociates roughly 25 times faster [1]. This profound difference dictates that only the trans-isomer provides the necessary kinetic locking required to prevent the release of free metal ions.
| Evidence Dimension | Dissociation half-life (t1/2) of Mn(II) complex |
| Target Compound Data | ~12 hours |
| Comparator Or Baseline | cis-CDTA (~0.48 hours) |
| Quantified Difference | 25-times higher kinetic inertness for the trans-isomer |
| Conditions | pH 7.4, 25 °C |
Buyers sourcing precursors for in vivo contrast agents or stable industrial catalysts must specify the trans-isomer to avoid rapid complex degradation and subsequent toxicity.
In analytical workflows involving biological or food samples, phosphate ions heavily interfere with standard EDTA titrations by precipitating calcium and magnesium. Trans-CDTA overcomes this limitation due to its exceptionally high metal affinity. Analytical protocols demonstrate that trans-CDTA can perform direct titration of Ca and Mg without interference even when phosphate is present at up to a 4-fold molar excess [1]. EDTA, under identical conditions, fails to yield a direct endpoint and requires a cumbersome back-titration process.
| Evidence Dimension | Tolerance to phosphate interference during Ca/Mg titration |
| Target Compound Data | Direct titration succeeds up to 4x molar excess of phosphate |
| Comparator Or Baseline | EDTA (Requires back-titration / fails direct titration) |
| Quantified Difference | Elimination of back-titration step; >4x higher tolerance |
| Conditions | Phosphate-rich aqueous matrix |
Switching to trans-CDTA streamlines quality control workflows by eliminating secondary titration steps, saving both time and reagent costs.
Trans-CDTA exhibits highly specific, temperature-dependent reaction kinetics that can be exploited for selective metal masking—a feature absent in EDTA. For example, trans-CDTA reacts readily with Aluminum(III) at room temperature but exhibits virtually no reaction with Chromium(III) at 0°C, even after several days [1]. This kinetic differentiation allows for the sequential titration of Al and Cr in mixed solutions without requiring physical separation, whereas EDTA's less discriminatory kinetics complicate such analyses.
| Evidence Dimension | Reaction rate differentiation between Al(III) and Cr(III) |
| Target Compound Data | Complete kinetic separation (Al reacts at RT; Cr does not react at 0°C for days) |
| Comparator Or Baseline | EDTA (Reacts rapidly, lacking sufficient kinetic differentiation for direct sequential masking) |
| Quantified Difference | Days of kinetic stability at 0°C vs. immediate interference |
| Conditions | Mixed Al/Cr solution, temperature controlled (0°C to RT) |
Enables precise, separation-free quantification of complex metal alloys and mixtures, directly reducing analytical processing time.
Because of its exceptional kinetic inertness and high thermodynamic stability constants—particularly the 25-fold kinetic advantage over its cis-isomer—trans-CDTA is a critical precursor for synthesizing bifunctional chelators used in diagnostic imaging [1]. It securely binds paramagnetic metals like Mn(II) or radioisotopes, ensuring they are not prematurely released into physiological environments.
Trans-CDTA is the preferred titrant for quantifying calcium and magnesium in complex matrices, such as bone debris in mechanically deboned meat or phosphate-rich biological samples. Its ability to tolerate a 4-fold molar excess of phosphate without requiring back-titration makes it highly efficient for high-throughput industrial QC compared to EDTA [2].
The slow reaction kinetics of trans-CDTA with specific transition metals allow for advanced masking applications. In the analysis of alloys containing both aluminum and chromium, trans-CDTA can selectively mask Al at room temperature while leaving Cr unreacted at 0°C [3]. This eliminates the need for costly and time-consuming physical separation steps prior to analysis.
Irritant